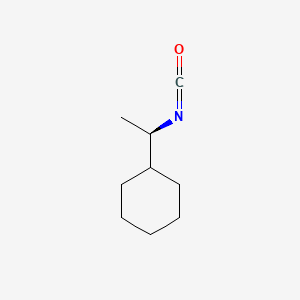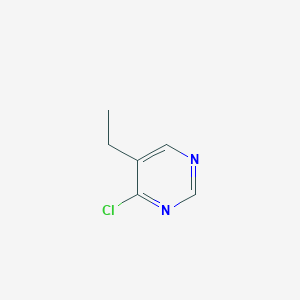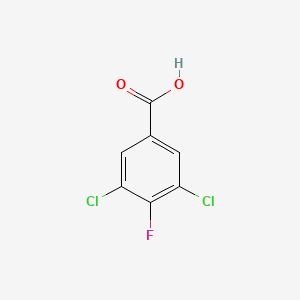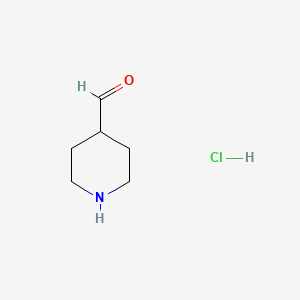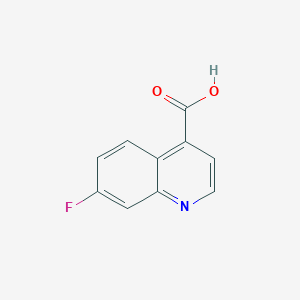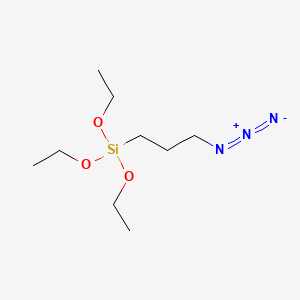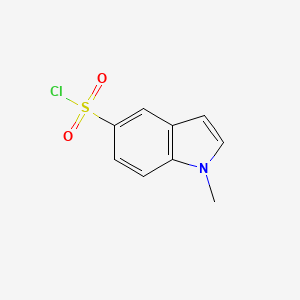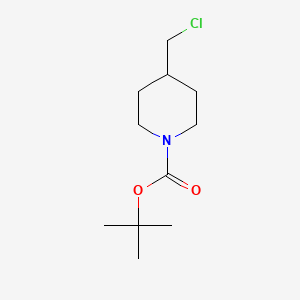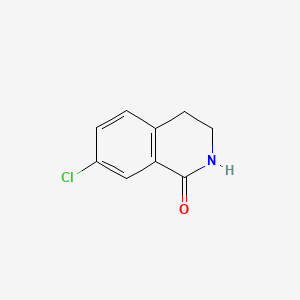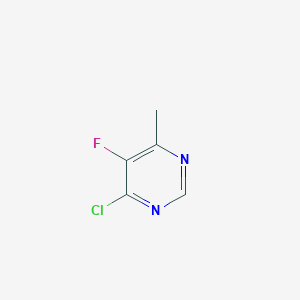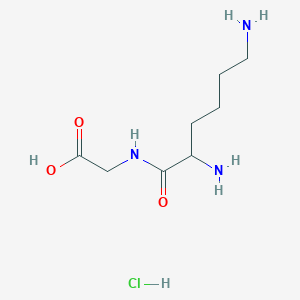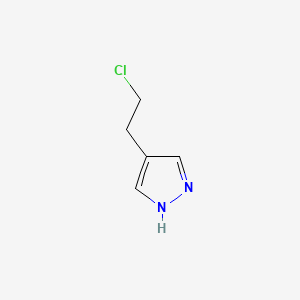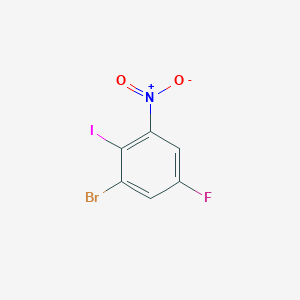![molecular formula C36H24N2 B1591911 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline CAS No. 96710-07-5](/img/structure/B1591911.png)
4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is a complex organic compound that belongs to the family of phenanthrolines. This compound is characterized by its unique structure, which includes two biphenyl groups attached to a phenanthroline core. Phenanthrolines are known for their ability to form stable complexes with metal ions, making them valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline typically involves the condensation of 4,7-dibromo-1,10-phenanthroline with [1,1’-biphenyl]-4-boronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the biphenyl rings.
科学的研究の応用
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential in developing metal-based drugs, particularly in cancer therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
作用機序
The mechanism of action of 4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. In biological systems, the compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to cell death, which is useful in cancer treatment.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A simpler analog without the biphenyl groups, commonly used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bidentate ligand similar to phenanthroline but with a different structure.
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups, used in various organic synthesis applications.
Uniqueness
4,7-Di([1,1’-biphenyl]-4-yl)-1,10-phenanthroline is unique due to the presence of biphenyl groups, which enhance its ability to form stable complexes with metal ions and provide additional sites for chemical modification. This makes it more versatile in applications compared to simpler phenanthroline derivatives.
特性
IUPAC Name |
4,7-bis(4-phenylphenyl)-1,10-phenanthroline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24N2/c1-3-7-25(8-4-1)27-11-15-29(16-12-27)31-21-23-37-35-33(31)19-20-34-32(22-24-38-36(34)35)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYSQZUNLCLKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C(C=CN=C5C4=NC=C3)C6=CC=C(C=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609010 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96710-07-5 |
Source


|
| Record name | 4,7-Di([1,1'-biphenyl]-4-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

